

# **Iopentol CAS number and chemical identifiers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Iopentol |           |
| Cat. No.:            | B125893  | Get Quote |

# **Iopentol: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**lopentol** is a non-ionic, monomeric, tri-iodinated, water-soluble X-ray contrast medium.[1] It was developed for use in various radiological examinations, including arteriography, urography, phlebography, and computed tomography (CT) enhancement.[1] Like other iodinated contrast agents, its mechanism of action relies on the high atomic density of iodine, which attenuates X-rays, thereby increasing the contrast of the resulting image. **lopentol** was designed to have low osmolality, which is associated with a better safety profile compared to high-osmolality contrast agents. This guide provides a detailed overview of **lopentol**'s chemical identifiers, physicochemical properties, and available technical information.

# Chemical Identifiers and Physicochemical Properties

**lopentol** is identified by several chemical and regulatory identifiers. The key quantitative data are summarized in the table below for easy reference and comparison.



| Identifier Type   | Value                                                                                                                                                                                                | Source             |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------|
| CAS Number        | 89797-00-2                                                                                                                                                                                           | PubChem, Wikipedia |
| Molecular Formula | C20H28I3N3O9                                                                                                                                                                                         | PubChem, Wikipedia |
| Molecular Weight  | 835.17 g/mol                                                                                                                                                                                         | PubChem            |
| IUPAC Name        | 5-[acetyl(2-hydroxy-3-methoxypropyl)amino]-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide                                                                                     | PubChem            |
| InChl             | InChI=1S/C20H28I3N3O9/c1-<br>9(29)26(5-12(32)8-35-2)18-<br>16(22)13(19(33)24-3-10(30)6-<br>27)15(21)14(17(18)23)20(34)2<br>5-4-11(31)7-28/h10-12,27-<br>28,30-32H,3-8H2,1-2H3,<br>(H,24,33)(H,25,34) | PubChem            |
| InChlKey          | IUNJANQVIJDFTQ-<br>UHFFFAOYSA-N                                                                                                                                                                      | PubChem            |
| SMILES            | CC(=O)N(CC(COC)O)C1=C(C<br>(=C(C(=C1I)C(=O)NCC(CO)O)<br>I)C(=O)NCC(CO)O)I                                                                                                                            | PubChem            |
| PubChem CID       | 56016                                                                                                                                                                                                | PubChem            |
| DrugBank ID       | DB13861                                                                                                                                                                                              | Wikipedia          |
| UNII              | 7D6XWX076T                                                                                                                                                                                           | Wikipedia          |

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and clinical application of **lopentol** are not readily available in the public domain, primarily because it is a withdrawn pharmaceutical agent. However, based on patent literature and clinical trial summaries, the following methodologies can be outlined.



### Synthesis of Iopentol

The synthesis of **lopentol** is a multi-step chemical process. A general outline derived from patent information is as follows:

- Acetylation: The process starts with the acetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. This reaction is typically carried out in acetic anhydride with a catalytic amount of p-toluenesulfonic acid.[2]
- Hydrolysis: The resulting product is then subjected to basic hydrolysis to remove any O-acyl groups that may have formed.[2]
- N-Alkylation: The subsequent step is the N-alkylation of the 5-acetamido intermediate. For lopentol, the preferred alkylating agent is 1-chloro-3-methoxy-2-propanol.[2] This reaction is performed under basic conditions, for instance, by dissolving the intermediate in water with sodium hydroxide before adding the alkylating agent.
- Purification: After the N-alkylation is complete, the reaction is quenched, typically with an
  acid like HCl. The crude **lopentol** is then subjected to several purification steps, which may
  include crystallization from a suitable solvent or solvent mixture to obtain the final product of
  high purity.

A study on the synthesis of **lopentol** also mentions the analysis of potential impurities using HPLC methods for routine quality control of the bulk substance.

## **Administration and Imaging in Clinical Trials**

Based on abstracts from various clinical studies, a general protocol for the intravenous administration of **Iopentol** for contrast-enhanced imaging can be described.

Objective: To evaluate the safety, tolerability, and efficacy of **lopentol** as a contrast agent for various imaging modalities.

#### Methodology:

 Patient Population: Patients scheduled for specific imaging procedures such as abdominal CT, urography, or cardioangiography.



- Study Design: Many studies were designed as double-blind, randomized, parallel-group trials, often comparing **lopentol** with another non-ionic contrast medium like lohexol.
- Dosage and Administration: **Iopentol** was typically administered intravenously. The dosage depended on the type of examination and the patient's body weight. For example, in a phase I trial, doses of 0.3, 0.6, or 1.2 g I/kg body weight were used. In abdominal CT studies, a common dose was 100 ml of **Iopentol** at a concentration of 300 mg I/ml.
- Imaging Procedure: Following the administration of the contrast medium, imaging was performed using the appropriate modality (e.g., CT scanner).
- Efficacy Assessment: The quality of the diagnostic images was evaluated, often by independent radiologists, and scored based on criteria such as contrast enhancement and delineation of anatomical structures.
- Safety Assessment: Safety and tolerability were assessed by monitoring vital signs (blood pressure, heart rate), recording adverse events, and analyzing clinical chemistry parameters in blood and urine samples collected before and after the procedure.

#### **Mechanism of Action and Pharmacokinetics**

The fundamental mechanism of action for **lopentol** as a contrast agent lies in the physicochemical properties of the iodine atoms within its molecular structure. These iodine atoms effectively absorb X-rays, leading to a significant increase in the attenuation of the X-ray beam in the tissues and fluids where the agent is distributed. This differential absorption creates a higher contrast in the resulting radiographic images, allowing for better visualization of blood vessels, organs, and other structures.

Upon intravenous injection, **lopentol** is distributed in the extracellular fluid. Its binding to plasma proteins is very low. **lopentol** is not metabolized and is excreted unchanged, almost exclusively by glomerular filtration through the kidneys. In individuals with normal renal function, approximately 98% of the injected dose is excreted in the urine within 24 hours. A very small fraction (about 2%) is eliminated through feces. The elimination half-life of **lopentol** is approximately two hours. In patients with severe renal failure, the elimination is delayed, and fecal excretion increases significantly.



## Signaling Pathways and Logical Relationships

As a diagnostic contrast agent, **lopentol** is designed to be pharmacologically inert and not to interact with biological signaling pathways. Its utility is based on its distribution and clearance from the body. The following diagram illustrates the logical workflow of using **lopentol** in a clinical research setting.



Click to download full resolution via product page

Clinical Trial Workflow for **Iopentol** Evaluation.

## Conclusion

**lopentol** is a well-characterized, low-osmolality, non-ionic contrast agent. While it has been withdrawn from the market, the available data provides a comprehensive profile for researchers and scientists interested in the development and evaluation of contrast media. Its chemical properties, synthesis pathway, and pharmacokinetic profile are well-documented. Clinical studies have demonstrated its efficacy and safety in various imaging applications, providing a basis for comparison with newer agents. The lack of interaction with biological signaling pathways underscores its design as a safe and inert diagnostic tool.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. assets.hpra.ie [assets.hpra.ie]
- 2. EP0923537B1 Process for the preparation of contrast agents Google Patents [patents.google.com]
- To cite this document: BenchChem. [lopentol CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125893#iopentol-cas-number-and-chemical-identifiers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com